![molecular formula C29H33N5O2 B2894809 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208446-48-3](/img/structure/B2894809.png)
4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a benzyl group, a benzo[d]imidazole ring, a piperazine ring, and a carboxamide group. These features suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole ring and the piperazine ring are both heterocyclic structures, which can have interesting electronic properties. The presence of the carboxamide group could also influence the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the benzo[d]imidazole ring could potentially participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Imidazoles
Imidazoles are crucial components in a variety of functional molecules used in everyday applications . The compound , with its imidazole core, can be utilized in the regiocontrolled synthesis of substituted imidazoles. This process is significant for creating bonds during the formation of the imidazole ring, which is a key structure in many pharmaceuticals and agrochemicals.
Antimycobacterial Agents
The benzo[d]imidazol moiety present in the compound has been evaluated for its potential as an antimycobacterial agent . Derivatives of this class have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that the compound could be part of a novel series of therapeutics targeting tuberculosis with specific activity and low cellular toxicity.
Anti-Helmintic or Antibiotic Agents
Piperazine derivatives, such as the one being analyzed, are traditionally used as anti-helmintic or antibiotic agents for the treatment of parasitic worm or microbial infections . The compound’s piperazine structure could be explored for its efficacy in similar applications, potentially leading to new treatments for parasitic diseases.
Molecular Docking and Dynamics Studies
The compound’s structure makes it suitable for molecular docking and dynamics studies to understand the protein-ligand interactions within biological systems . These studies can reveal the binding patterns and stability of the compound when interacting with various proteins, which is essential for drug design and development.
Functional Group Compatibility in Organic Synthesis
The functional groups present in the compound allow for compatibility in organic synthesis processes . This compatibility is crucial for the construction of complex molecules, making the compound a valuable intermediate in the synthesis of diverse organic compounds.
Selective Inhibition of Pathogens
Research has indicated that certain derivatives of the compound exhibit selective inhibition of specific pathogens over others . This property can be harnessed to develop targeted therapies that minimize off-target effects and reduce the risk of resistance development.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are utilized in a diverse range of applications . They are often used in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
It is suggested that the compound may induce an apoptotic response by inducing annexin v binding, caspase activation, loss of mitochondrial membrane potential (mmp), and decrease in atp levels .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different biological targets. For instance, it may influence the pathways related to apoptosis, given its potential to induce an apoptotic response
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density can provide some insights into its pharmacokinetic behavior. For instance, its predicted boiling point of 419.4±28.0 °C might suggest that the compound is relatively stable under physiological conditions.
Result of Action
The compound has been shown to induce an apoptotic response in certain contexts . This suggests that it may have potential therapeutic applications in conditions where inducing apoptosis is beneficial, such as in the treatment of certain types of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s action may be influenced by the pH of the environment, as its predicted pKa is 5.53±0.10 . Additionally, the compound’s stability might be affected by temperature, given its predicted melting and boiling points
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2/c1-36-25-13-11-23(12-14-25)15-16-30-29(35)33-19-17-32(18-20-33)22-28-31-26-9-5-6-10-27(26)34(28)21-24-7-3-2-4-8-24/h2-14H,15-22H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAATIMWMAXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

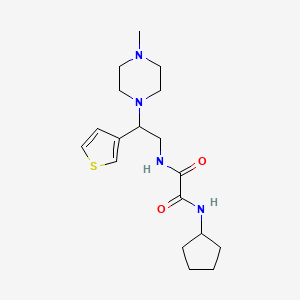
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
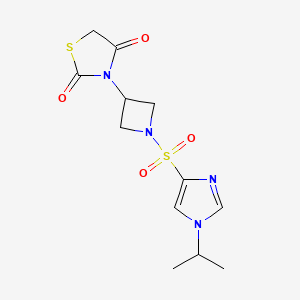
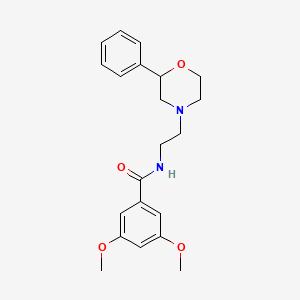
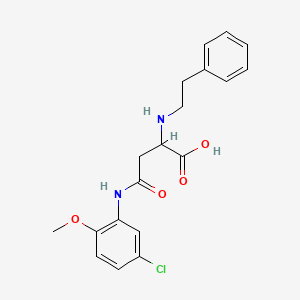


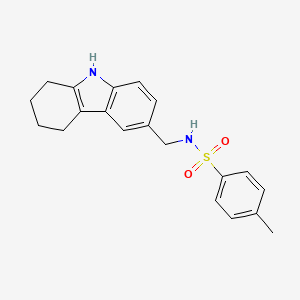
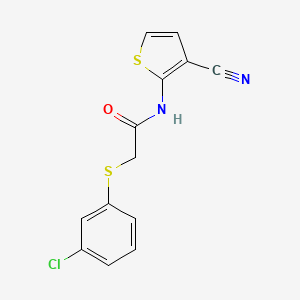
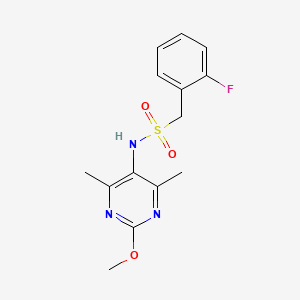
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)
